molecular formula C14H18N2O6 B2369921 Butyl 4-(2,4-dinitrophenyl)butanoate CAS No. 866151-85-1

Butyl 4-(2,4-dinitrophenyl)butanoate

Cat. No.: B2369921
CAS No.: 866151-85-1
M. Wt: 310.306
InChI Key: SQSVONOUJQLKRA-UHFFFAOYSA-N
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Description

Butyl 4-(2,4-dinitrophenyl)butanoate is an organic compound with the molecular formula C14H18N2O6 and a molecular weight of 310.31 g/mol . This compound is characterized by the presence of a butyl ester group and a dinitrophenyl group, making it a unique ester derivative. It is commonly used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2,4-dinitrophenyl)butanoate typically involves the esterification of 4-(2,4-dinitrophenyl)butanoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2,4-dinitrophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-(2,4-dinitrophenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-(2,4-dinitrophenyl)butanoate involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The ester group in the compound can also undergo hydrolysis, releasing butanol and 4-(2,4-dinitrophenyl)butanoic acid, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

butyl 4-(2,4-dinitrophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-2-3-9-22-14(17)6-4-5-11-7-8-12(15(18)19)10-13(11)16(20)21/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSVONOUJQLKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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